5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-16-8-5-6-12-19(16)25-20-18(14-23-25)21(26)24(15-22-20)13-7-11-17-9-3-2-4-10-17/h2-12,14-15H,13H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHROJYJWUTXSU-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of o-tolyl hydrazine with cinnamaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous-flow reactors and catalytic processes to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, demonstrate potential as anti-tumor agents. These compounds inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis . This inhibition can suppress tumor proliferation and enhance the efficacy of existing anticancer therapies.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. Studies have reported that similar pyrazolo compounds exhibit significant inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. For instance, some derivatives have been found to possess superior anti-inflammatory activity compared to established drugs like celecoxib and indomethacin .
- Neuroprotective Properties : There is emerging evidence that pyrazolo derivatives can be beneficial in treating neurodegenerative diseases. They may help mitigate symptoms associated with conditions such as Alzheimer's and Parkinson's disease by targeting specific pathways involved in neuroinflammation and neuronal survival .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated effective inhibition of thymidine phosphorylase with IC50 values indicating potent antitumor properties. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammation markers in animal models compared to control groups. |
| Study C | Neuroprotective Effects | Highlighted potential benefits in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with structurally related derivatives:
Structural and Functional Group Variations
Physicochemical Properties
- Steric Effects : The o-tolyl group’s ortho-methyl substitution may hinder rotational freedom, improving binding specificity relative to para-substituted analogs (e.g., p-tolyl in ) .
Biological Activity
5-Cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) showed that compounds with similar structures to this compound can inhibit cell proliferation. The IC50 values for related compounds ranged from 15.3 µM to 29.1 µM against different cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole-linked glycohybrids | MDA-MB-231 | 29.1 |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 | 15.3 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has also been highlighted:
- Inhibition Studies : Several pyrazolo compounds have shown significant inhibition of COX enzymes, which are critical in the inflammatory pathway. For example, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
| Compound | COX Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 62% | 60.56 |
| Compound B | 71% | 57.24 |
| Diclofenac | - | 54.65 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- PARP Inhibition : Some derivatives of pyrazolo compounds have been identified as selective inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells . This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
Case Studies and Research Findings
A comprehensive review of related studies indicates that the biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural modifications:
- Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the pyrazolo ring can enhance biological activity. For instance, the presence of electron-donating groups significantly increases anticancer potency .
- Synergistic Effects : Combinations of pyrazolo compounds with other therapeutic agents have shown enhanced efficacy in preclinical models, suggesting potential for combination therapies in cancer treatment .
Q & A
Basic: What are the established synthetic routes for 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. A common approach includes:
Cyclization reactions : Reacting 5-amino-pyrazole-4-carboxamide derivatives with aromatic aldehydes under acidic conditions (e.g., using Preyssler nanocatalysts like Cs12H2[NaP5W30O110] to enhance yield and sustainability) .
Functionalization : Introducing the cinnamyl and o-tolyl groups via nucleophilic substitution or alkylation reactions. For example, coupling 1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with cinnamyl bromide in the presence of a base like K2CO3 .
Purification : Recrystallization or column chromatography to isolate the final product.
Basic: How is structural confirmation achieved post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for o-tolyl) and the cinnamyl side chain (δ 5.2–6.8 ppm for vinyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 356.429 for C22H20N4O) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., monoclinic P21/n space group parameters) .
Advanced: How can synthesis yields be optimized using green chemistry principles?
Methodological Answer:
- Catalyst Selection : Replace traditional acids with reusable nanocatalysts like Preyssler-type heteropolyacids (Cs12H2[NaP5W30O110]), which reduce waste and improve reaction efficiency (yields up to 92% reported) .
- Solvent Optimization : Use ethanol or water as solvents to minimize toxicity. Microwave-assisted synthesis can further enhance reaction rates .
- Process Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction conditions dynamically .
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., PDE9A or ALDH1A) using fluorescence polarization or radiometric assays to measure IC50 values .
- Molecular Docking : Perform in silico studies with protein targets (e.g., VEGFR2) using software like AutoDock to predict binding modes .
- Cellular Assays : Evaluate antiproliferative activity via MTT assays on cancer cell lines (e.g., IC50 < 10 µM in leukemia models) .
Advanced: How to address contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural Analog Analysis : Test derivatives (e.g., halogen or methyl substitutions) to identify critical pharmacophores. For example, 3-chloro analogs show enhanced antifungal activity (100% inhibition at 50 mg/L) .
- Meta-Analysis : Use computational tools like ChemAxon or PubChem to aggregate data and identify trends in structure-activity relationships (SAR) .
Basic: What biological targets are associated with this compound class?
Methodological Answer:
Pyrazolo[3,4-d]pyrimidines primarily target:
- Enzymes : Kinases (e.g., ALDH1A, PDE9A) and dehydrogenases via competitive inhibition .
- Microbial Targets : Fungal cytochrome P450 enzymes (e.g., Botrytis cinerea) .
- Cancer Pathways : Apoptosis induction via Bcl-2/Bax modulation .
Advanced: How to design SAR studies for enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF3 at position 6) to improve binding affinity. For example, trifluoromethyl derivatives show 10-fold higher potency .
- Scaffold Hopping : Replace the cinnamyl group with bicyclic moieties (e.g., oxetane) to enhance metabolic stability .
- In Vivo Testing : Prioritize compounds with >95% HPLC purity and logP < 3 for pharmacokinetic studies in rodent models .
Basic: What quality control methods ensure compound purity?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve ≥98% purity. Mobile phases often include acetonitrile/water gradients .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
- Melting Point Analysis : Sharp melting points (e.g., 210–215°C) indicate crystalline purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
